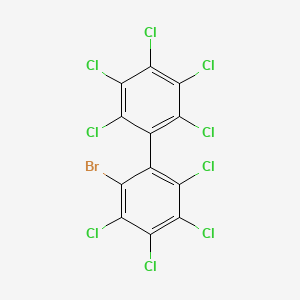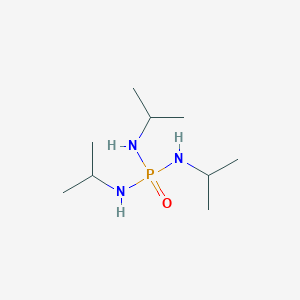
Phosphoric triamide, N,N',N''-tris(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- can be synthesized through a three-step process. Initially, phosphorus trichloride reacts with tetraethylenediamine to form tris(N,N-diethyl) phosphoramide. This intermediate is then oxidized with sodium hydroxide under basic conditions to yield tris(N,N-diethoxy) phosphoramide . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common reagents used in these reactions include sodium hydroxide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- has several scientific research applications:
Biology: It is employed in biochemical studies due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- involves its interaction with molecular targets through its electron-donating properties. It can form complexes with metal ions and other molecules, influencing various chemical and biological pathways .
Comparaison Avec Des Composés Similaires
Phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- can be compared with other similar compounds such as:
Hexamethylphosphoramide: Another organophosphorus compound with similar solvent properties.
Tetramethylurea: A compound with similar polar aprotic solvent characteristics.
Tripyrrolidinophosphine oxide: A closely related compound with similar chemical properties
Phosphoric triamide, N,N’,N’'-tris(1-methylethyl)- is unique due to its specific molecular structure and high electron-donating power, making it particularly useful in certain chemical and industrial applications.
Propriétés
Numéro CAS |
53484-45-0 |
|---|---|
Formule moléculaire |
C9H24N3OP |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
N-bis(propan-2-ylamino)phosphorylpropan-2-amine |
InChI |
InChI=1S/C9H24N3OP/c1-7(2)10-14(13,11-8(3)4)12-9(5)6/h7-9H,1-6H3,(H3,10,11,12,13) |
Clé InChI |
RCAKCNRKQGZEOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NP(=O)(NC(C)C)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)
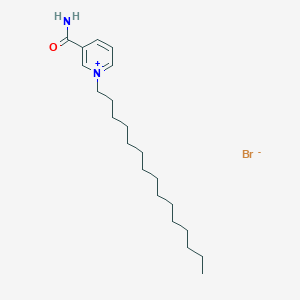
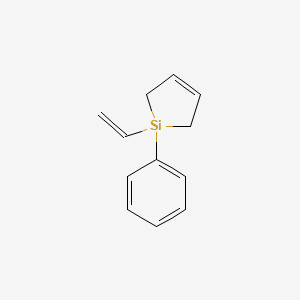

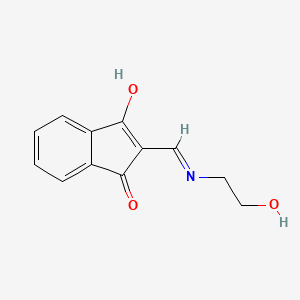
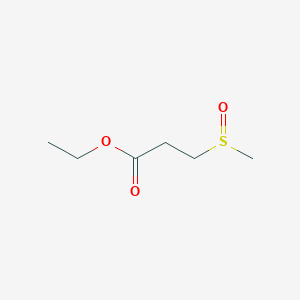
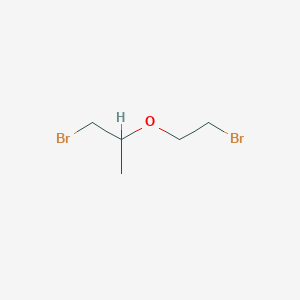
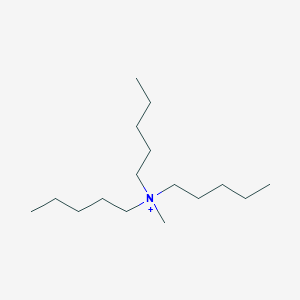

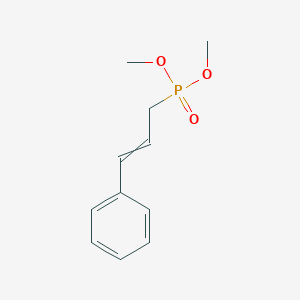
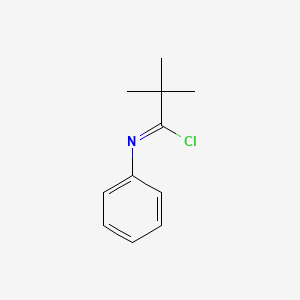

![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)
